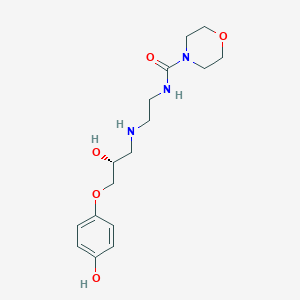

Xamoterol, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C34H52N6O14 and its molecular weight is 768.818. The purity is usually 95%.

BenchChem offers high-quality (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la Insuficiencia Cardíaca

Xamoterol, un agonista parcial del receptor β1-adrenérgico, se ha encontrado que es eficaz en el tratamiento de la insuficiencia cardíaca leve a moderada . Se ha demostrado que aumenta la duración del ejercicio en un 19% durante un protocolo progresivo de ejercicio en cinta de correr . Además, redujo significativamente la frecuencia cardíaca máxima del ejercicio y mejoró la falta de aliento en la escala analógica visual en comparación con el placebo .

Mejora de la Relajación Diastólica

Los estudios indican que Xamoterol mejora la relajación diastólica . Esto es particularmente beneficioso para pacientes con insuficiencia cardíaca diastólica, una condición en la que los ventrículos del corazón se vuelven rígidos y no pueden relajarse como deberían.

Reducción de la Presión de Llenado Ventricular Izquierda

Se ha demostrado que Xamoterol reduce la presión de llenado ventricular izquierda tanto en reposo como durante el ejercicio moderado . Esto puede ayudar a reducir la carga de trabajo del corazón y mejorar su eficiencia.

Aumento de la Contractilidad Miocárdica

Xamoterol aumenta moderadamente la contractilidad miocárdica . Esto significa que puede ayudar al músculo cardíaco a contraerse con más fuerza, lo que puede mejorar la capacidad del corazón para bombear sangre.

Tratamiento de la Disfunción Sistólica y Diastólica Grave

La experiencia clínica con Xamoterol en pacientes con disfunción sistólica y diastólica grave ha demostrado efectos beneficiosos . Se ha encontrado que mejora el estado clínico y hemodinámico en pacientes con insuficiencia cardíaca moderadamente grave sin producir efectos secundarios graves .

Reducción de la Frecuencia Cardíaca durante el Ejercicio

Se ha encontrado que Xamoterol reduce la frecuencia cardíaca durante el ejercicio . Esto puede ser beneficioso para pacientes con ciertos tipos de enfermedades cardíacas, ya que puede ayudar a prevenir que el corazón trabaje demasiado durante la actividad física.

Mecanismo De Acción

Target of Action

Xamoterol, also known as M4489SH71S or ®-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide, primarily targets the β1-adrenoceptor . This receptor plays a crucial role in the sympathetic control of the heart .

Mode of Action

Xamoterol acts as a partial agonist at the β1-adrenoceptor . It modulates the sympathetic control of the heart, improving systolic and diastolic function in heart failure patients .

Biochemical Pathways

It’s known that β1-adrenoceptor activation can lead to a cascade of events involving camp (cyclic adenosine monophosphate) and protein kinase a, ultimately resulting in increased myocardial contractility .

Pharmacokinetics

The pharmacokinetics of Xamoterol have been studied in healthy male subjects. After intravenous dosing, the elimination half-life was 7.7 hours, and the total body clearance was 224 ml/min . The volume of distribution at steady-state was 48 liters, and 62% of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of Xamoterol was shown to be 5%, irrespective of whether the dose was administered as a tablet or solution .

Result of Action

Xamoterol’s action results in improved cardiac function. It has been shown to moderately increase myocardial contractility, improve diastolic relaxation, and lower left ventricular filling pressure at rest and during moderate exercise . These effects contribute to an improvement in exercise capacity and symptoms in patients with mild to moderate chronic heart failure .

Action Environment

The action of Xamoterol can be influenced by the level of sympathetic activity. For instance, during higher levels of sympathetic activity (e.g., strenuous exercise), Xamoterol produces negative chronotropic responses while maintaining reduced filling pressure . .

Análisis Bioquímico

Biochemical Properties

Xamoterol, ®-, interacts with β 1 - adrenoceptors, which are a class of G-protein coupled receptors that are targets of catecholamines . The compound moderately increases myocardial contractility, improves diastolic relaxation, and lowers left ventricular filling pressure at rest and during moderate exercise .

Cellular Effects

In cells, Xamoterol, ®-, influences function by interacting with β 1 - adrenoceptors. It improves myocardial contractility and diastolic relaxation, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Xamoterol, ®-, involves its action as a partial agonist at β 1 - adrenoceptors. It binds to these receptors and modulates their activity, leading to changes in heart rate and myocardial contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xamoterol, ®-, have been observed to be maintained during periods of up to 12 months

Propiedades

IUPAC Name |

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOSRCHIDYWHW-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229516-19-1 |

Source

|

| Record name | Xamoterol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229516191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XAMOTEROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4489SH71S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.